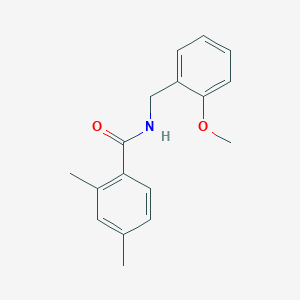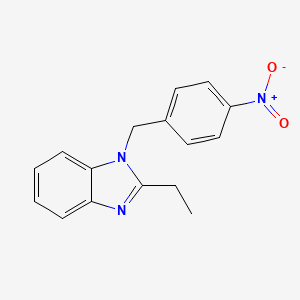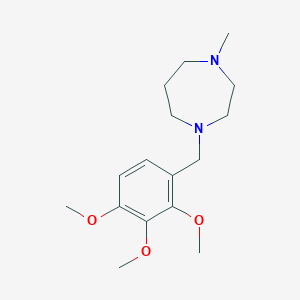![molecular formula C13H9ClN4O3S B5740748 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740748.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide, also known as CP-4, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide involves the inhibition of various enzymes, including thioredoxin reductase and glutathione reductase. These enzymes play important roles in cellular processes such as DNA synthesis and antioxidant defense. By inhibiting these enzymes, this compound disrupts these processes and can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress, and the inhibition of enzyme activity. However, further research is needed to fully understand the effects of this compound on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide in lab experiments is its ability to selectively inhibit certain enzymes, which can be useful in studying the role of these enzymes in cellular processes. However, one limitation is that this compound may have off-target effects on other enzymes, which could complicate data interpretation.
Orientations Futures
There are several future directions for research on N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide. One area of interest is the development of this compound derivatives that may have improved potency and selectivity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with carbon disulfide, followed by the reaction with 2-nitrobenzoyl chloride. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide has been studied for its potential applications in various fields, including cancer research, neurobiology, and biochemistry. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurobiology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, this compound has been studied for its ability to inhibit the activity of certain enzymes, which could have implications in drug development.
Propriétés
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O3S/c14-8-5-6-11(15-7-8)16-13(22)17-12(19)9-3-1-2-4-10(9)18(20)21/h1-7H,(H2,15,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZHRUIODOQPMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(butyryloxy)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5740668.png)
![dimethyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5740675.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5740683.png)
![2-(4-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B5740691.png)

![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5740698.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5740701.png)

![2-methyl-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5740707.png)




